Cobalt(2+) manganese(2+) bromide (1/1/4)
Description
Significance and Context of Mixed Transition Metal Halides in Contemporary Chemistry
Mixed transition metal halides are a class of inorganic compounds that have garnered significant attention in modern chemistry and materials science. hawaii.edulibretexts.org These materials, which incorporate two or more different metal cations or halides, exhibit a wide array of fascinating properties often not present in their simpler binary constituents. acs.org The ability to combine different transition metals within a single halide matrix allows for the fine-tuning of electronic, magnetic, and optical properties. hawaii.eduacs.org
The significance of these compounds stems from their structural diversity and the resulting functional versatility. acs.org Researchers are exploring their potential in various high-tech applications, including magnetism, photoluminescence, semiconductivity, and spintronics. acs.org For instance, some hybrid transition-metal halides have appealingly low optical band gaps (1–2 eV), making them candidates for photovoltaic materials. acs.org Furthermore, the exploration of ternary metal halides has opened avenues for developing novel materials with unique functionalities, such as scintillators for radiation detection and advanced photocatalysts. dntb.gov.uafzu.cz The bonding in transition metal halides can range from ionic in compounds with low metal oxidation states to more covalent in those with higher oxidation states, influencing properties like melting point and solubility. hawaii.edulibretexts.org This renaissance of interest in metal halides is driven by the recognition that there are many opportunities for exciting discoveries by creating more complex multimetal systems. acs.org
Historical Perspective on Cobalt Bromide and Manganese Bromide Research
The study of Cobalt(2+) manganese(2+) bromide (1/1/4) is built upon a long history of research into its binary components, cobalt bromide (CoBr₂) and manganese bromide (MnBr₂).
Cobalt compounds have been used for centuries, primarily as pigments to create a rich blue color in glass and ceramics, with evidence of their use dating back to ancient Egypt and the Chinese Ming dynasty. wikipedia.org The element cobalt itself was first isolated around 1735 by Swedish chemist Georg Brandt, who identified it as the source of the blue color in certain ores previously known as "kobold" ores. wikipedia.orgbritannica.com Research into cobalt(II) bromide (CoBr₂) has established it as a versatile inorganic compound. wikipedia.org In its anhydrous form, it is a green solid, while its hexahydrate form appears as red-purple crystals. wikipedia.orginstitut-seltene-erden.de A primary application that emerged from historical research is its use as a catalyst in various chemical processes, particularly in organic synthesis. wikipedia.org
The history of manganese research is also extensive. Manganese(II) bromide (MnBr₂) is a pink crystalline solid. wikipedia.org Early biomedical recognition of manganese-caused neurotoxicity dates back to a report in 1837 by John Couper, who observed neurological injuries in workers at a bleach manufactory. researchgate.netnih.gov While this relates to the element's biological effects, it marks a significant point in the history of manganese studies. In more recent times, research has focused on the material properties of manganese bromide, which has attracted significant interest as a magnetic semiconductor. nih.govacs.org Its intrinsic magnetism, which stems from the manganese atoms, and its potential for applications in nanoelectronics and spintronics have become a focal point of modern research. nih.govacs.org
Research Gaps and Opportunities in the Study of Ternary Metal Bromides like Cobalt(2+) Manganese(2+) Bromide (1/1/4)
Despite the extensive research on binary metal halides, the field of ternary and more complex multimetal systems remains rich with opportunities for discovery. A significant research gap exists in the systematic study of compounds like Cobalt(2+) manganese(2+) bromide (1/1/4). While the compound is cataloged, detailed experimental and theoretical investigations into its specific properties are not widely reported.
The primary opportunity lies in exploring the synergistic effects that may arise from combining cobalt and manganese in a single bromide lattice. Key research questions include:
Magnetic Properties: How do the magnetic moments of cobalt and manganese ions interact within the crystal structure? Given that MnBr₂ is an intrinsic magnetic semiconductor, the introduction of cobalt could lead to complex magnetic ordering, potentially creating a material with unique spintronic applications. nih.govacs.org
Catalytic Activity: Cobalt-manganese-bromide systems are known to be effective catalysts. mdpi.comdaneshyari.com A detailed study of the specific CoMnBr₄ compound could reveal enhanced or novel catalytic properties for important industrial reactions, such as the oxidation of p-xylene. mdpi.com
Optical and Electronic Properties: The combination of two different transition metals could result in unique electronic band structures and optical absorption characteristics. Investigating these properties is crucial for identifying potential applications in optoelectronics or photocatalysis, a promising area for other ternary metal halides. dntb.gov.uaresearchgate.net
Structural Elucidation: Gaining detailed structural control is a key goal in modern materials chemistry. acs.org Synthesizing and characterizing the crystal structure of CoMnBr₄ would provide fundamental insights that could be extended to the design of other multimetal halide systems with tailored properties.
The exploration of such ternary compounds represents a move towards greater structural complexity, which can lead to the development of multifunctional materials where, for instance, magnetic and semiconducting properties coexist. acs.org
Scope and Academic Relevance of Detailed Studies on Cobalt(2+) Manganese(2+) Bromide (1/1/4)
The relevance extends significantly into applied science and industrial chemistry. The most prominent application for cobalt-manganese-bromide mixtures is as a homogeneous liquid catalyst in the large-scale industrial production of terephthalic acid (TPA) and di-methylterephthalate (DMT), which are precursors to polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comdaneshyari.com The catalytic system, often referred to as a Cobalt-Manganese-Bromide (CMB) catalyst, facilitates the oxidation of p-xylene. daneshyari.comgoogle.com A thorough investigation into the properties of the defined ternary compound CoMnBr₄ could lead to a more efficient, selective, and stable catalyst, optimizing a critical industrial process.
Furthermore, the potential for novel electronic and magnetic properties aligns with the search for new materials for next-generation technologies. The findings from studying manganese bromide as a candidate for nanoelectronics and spintronics suggest that its ternary analogue with cobalt could offer even more tunable and potentially superior properties. nih.govacs.org Therefore, detailed studies on CoMnBr₄ are highly relevant, bridging the gap between fundamental inorganic chemistry and the development of advanced functional materials for catalysis and electronics.
Data Tables
Table 1: Computed Properties of Cobalt(2+) manganese(2+) bromide (1/1/4) Data sourced from PubChem. nih.gov
| Property | Value |
| Molecular Formula | Br₄CoMn |
| IUPAC Name | cobalt(2+);manganese(2+);tetrabromide |
| Molecular Weight | 433.49 g/mol |
| CAS Number | 122097-34-1 |
| Monoisotopic Mass | 429.54459 Da |
Table 2: Comparison of Constituent Binary Bromides Data sourced from various encyclopedic entries. wikipedia.orgwikipedia.org
| Property | Cobalt(II) Bromide (CoBr₂) | Manganese(II) Bromide (MnBr₂) |
| Molar Mass (anhydrous) | 218.74 g/mol | 214.75 g/mol |
| Appearance (anhydrous) | Bright green crystals | Pink crystals |
| Melting Point (anhydrous) | 678 °C | 698 °C |
| Key Research Interest | Catalysis in organic synthesis | Magnetic semiconductor properties |
Structure
2D Structure
Properties
CAS No. |
122097-34-1 |
|---|---|
Molecular Formula |
Br4CoMn |
Molecular Weight |
433.49 g/mol |
IUPAC Name |
cobalt(2+);manganese(2+);tetrabromide |
InChI |
InChI=1S/4BrH.Co.Mn/h4*1H;;/q;;;;2*+2/p-4 |
InChI Key |
NXTZRSCVEDUAGZ-UHFFFAOYSA-J |
Canonical SMILES |
[Mn+2].[Co+2].[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt 2+ Manganese 2+ Bromide 1/1/4
Solution-Based Synthesis Approaches for Mixed Metal Bromides
Solution-based synthesis represents a versatile and widely adopted route for preparing mixed metal bromides. These methods involve the dissolution of metal precursors in a suitable solvent, followed by a chemical reaction or physical change to induce the formation of the desired compound. The inherent advantage of these techniques is the ability to achieve mixing at the atomic level, which is crucial for producing homogeneous, multi-component materials. au.dkresearchgate.net Key strategies include direct reaction in aqueous solutions, co-precipitation, and hydrothermal or solvothermal methods, each offering unique control over the final product's properties.
Controlled co-precipitation is a technique that involves the simultaneous precipitation of multiple ionic species from a solution to form a mixed solid. While specific literature detailing the co-precipitation of Cobalt(2+) manganese(2+) bromide (1/1/4) is not abundant, the principles can be inferred from solution-based synthesis patents that describe the formation of cobalt-manganese-bromide solutions and catalysts. google.comgoogle.com These methods effectively achieve a controlled formation of the mixed metal bromide product in a liquid phase, which can be considered a form of co-formation or precipitation from a reactive solution.
Achieving the precise 1:1:4 stoichiometry of Cobalt(2+), Manganese(2+), and Bromide ions is paramount. The stoichiometry of the final product is directly influenced by the ratio of the initial reactants. nih.gov A patented method demonstrates that mixed manganous bromide-cobaltous bromide solutions can be prepared by introducing elemental manganese into an aqueous solution of cobalt bromide. google.com The manganese dissolves as Mn²⁺ while cobalt is temporarily reduced to its elemental state. The subsequent addition of a stoichiometric amount of bromine returns the cobalt to the Co²⁺ state in solution. google.com By performing alternate additions of elemental manganese and bromine, the ratio of manganese to cobalt in the solution can be adjusted over a wide range, including ratios from 1:1 to 4:1. google.com
Another patented approach involves reacting elemental cobalt with bromine in an aqueous solution to synthesize cobaltous bromide. google.com Subsequently, manganese is introduced, followed by the slow addition of hydrobromic acid or a mixture of hydrobromic acid and bromine. google.com This process allows the final cobalt-manganese-bromine proportioning to be accurately controlled by the feed intake of the reactants. google.com
Table 1: Stoichiometric Control via Sequential Reactant Addition
| Step | Reactant Added | Chemical Transformation | Outcome | Citation |
|---|---|---|---|---|
| 1 | Elemental Manganese (Mn) | Mn + CoBr₂ → MnBr₂ + Co | Manganese is oxidized and dissolves as Mn²⁺; Cobalt is precipitated. | google.com |
| 2 | Elemental Bromine (Br₂) | Co + Br₂ → CoBr₂ | Precipitated cobalt is returned to the solution as Co²⁺. | google.com |
| 3 | Repeat Steps 1 & 2 | Alternating additions of Mn and Br₂ | The Mn:Co ratio in the solution is precisely adjusted. | google.com |
The pH and temperature of the reaction medium are critical parameters that significantly affect the kinetics of precipitation, crystal growth, and the purity of the final product. ugr.es In the synthesis of mixed cobalt-manganese bromide solutions, maintaining the temperature below 50°C, preferably in the range of 35°C to 45°C, is recommended. google.com This temperature control is crucial to minimize side reactions, such as the formation of hydrogen gas, and to reduce the vapor pressure of bromine, enhancing safety and reaction efficiency. google.com
The pH of the solution also plays a pivotal role. For instance, in one documented procedure, the addition of excess manganese metal raised the solution's pH to 5.05, which resulted in the precipitation of elemental cobalt. google.com This demonstrates that pH can be used to selectively remove components from the solution, thereby influencing the final stoichiometry and purity. In broader studies on the oxidative precipitation of cobalt and manganese, it has been shown that both pH and temperature are key variables in controlling the selective precipitation of metal hydroxides or oxides, highlighting the universal importance of these parameters in solution-based synthesis. journalssystem.comgoogle.com
Table 2: Effect of pH and Temperature on Synthesis
| Parameter | Condition | Influence on Reaction | Rationale / Outcome | Citation |
|---|---|---|---|---|
| Temperature | 35°C - 45°C | Optimal Reaction Range | Minimizes hydrogen formation and reduces bromine vapor pressure. | google.com |
| Temperature | > 50°C | Sub-optimal | Increased risk of side reactions. | google.com |
| pH | Acidic (e.g., < 2) | Maintained by HBr addition | Ensures dissolution of metal precursors. | google.com |
| pH | Increased to 5.05 | Caused by excess Mn | Leads to the precipitation of elemental cobalt. | google.com |
Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at temperatures and pressures above ambient conditions within a sealed vessel, such as an autoclave. au.dksci-hub.box These techniques are powerful for synthesizing crystalline materials with controlled size, morphology, and phase purity. rsc.org While specific research on the hydrothermal or solvothermal synthesis of Cobalt(2+) manganese(2+) bromide (1/1/4) is not widely available, the principles can be extrapolated from studies on related bimetallic oxides, phosphates, and other complex compounds. mdpi.comresearchgate.netnih.gov
The choice of solvent is a defining factor in solvothermal synthesis, as it influences precursor solubility, reaction kinetics, and the ultimate structure of the product. rsc.org In hydrothermal synthesis, water acts as the solvent and often as a pressure-transmitting medium. For solvothermal processes, a variety of organic solvents can be used, including alcohols (ethanol), glycols (ethylene glycol), and others like benzyl (B1604629) alcohol. rsc.orgrsc.org
The properties of the solvent under solvothermal conditions can be dramatically different from ambient conditions. For example, solvents like ethylene (B1197577) glycol and glycerol (B35011) become strongly reducing at elevated temperatures, while ethanol (B145695) is moderately reducing and water can be weakly oxidizing. rsc.org This is a critical consideration for synthesizing Cobalt(2+) manganese(2+) bromide, where maintaining the +2 oxidation state for both cobalt and manganese is essential. The reaction conditions—temperature, pressure, and duration—are tuned to control the nucleation and growth processes, thereby determining the final characteristics of the material. au.dkresearchgate.net
Table 3: Properties of Common Solvents in Solvothermal Synthesis
| Solvent | Type | Redox Behavior at High Temp. | Typical Use | Citation |
|---|---|---|---|---|
| Water | Hydrothermal | Weakly oxidizing | Synthesis of oxides, phosphates. | rsc.org |
| Ethanol | Solvothermal | Moderately reducing | Synthesis of nanoalloys, oxides. | rsc.org |
| Ethylene Glycol | Solvothermal | Strongly reducing | Can act as both solvent and reducing agent. | mdpi.comrsc.org |
| Glycerol | Solvothermal | Strongly reducing | Similar to ethylene glycol, high viscosity. | rsc.org |
| Benzyl Alcohol | Solvothermal | Varies | Used in mixtures with water to control particle size. | rsc.org |
A key advantage of hydrothermal and solvothermal methods is the ability to precisely control the morphology (shape) and size of the resulting particles. ijcce.ac.ir This control is achieved by manipulating reaction parameters such as temperature, reaction time, solvent composition, and the use of additives like surfactants or capping agents. For instance, in the hydrothermal synthesis of cobalt manganese oxides, the use of urea (B33335) as a precipitating agent and polyvinyl alcohol (PVA) as a surface-active agent led to the formation of spindle-like structures. researchgate.net
By adjusting these parameters, it is possible to direct the crystal growth process to favor specific crystallographic faces, leading to morphologies such as nanorods, nanowires, nanosheets, or uniform spheres. rsc.orgresearchgate.net While these examples are from oxide systems, the underlying principles of crystallization control are applicable to the synthesis of bimetallic bromides. The solvent's viscosity can also play a role; for example, increasing the percentage of benzyl alcohol in a water-benzyl alcohol mixture leads to a decrease in the particle size of the synthesized material due to increased solvent viscosity. rsc.org This level of control is crucial as the morphology and particle size can significantly impact the material's catalytic activity and other properties.
Table 4: Influence of Synthesis Parameters on Product Morphology (Based on Analogous Systems)
| Parameter | Variation | Effect on Morphology/Particle Size | Example System | Citation |
|---|---|---|---|---|
| Temperature | Increase | Promotes crystal growth, may lead to larger particles. | Cobalt Manganese Oxides | mdpi.com |
| Reaction Time | Increase | Allows for more complete crystal growth and potential phase transformation. | Bimetallic MOFs | rsc.org |
| Solvent | Change in polarity/viscosity | Alters precursor solubility and diffusion rates, affecting particle size. | BaTiO₃ in Benzyl Alcohol/Water | rsc.org |
| Additives | Surfactants (e.g., PVA), Precipitants (e.g., Urea) | Directs crystal growth, leading to specific shapes like spindles or spheres. | Cobalt Manganese Oxides | researchgate.net |
Sol-Gel Methods for Homogeneous Cobalt(II) Manganese(II) Bromide Precursors
Sol-gel synthesis offers a versatile low-temperature route to produce homogeneous, nanostructured materials. nanobioletters.comnih.gov This method involves the transition of a colloidal solution (sol) into a gel phase, which can then be thermally treated to yield the desired crystalline material. wiley-vch.de
Gelation Chemistry and Metal Ion Distribution in Mixed Metal Bromide Systems
The foundation of the sol-gel method lies in the hydrolysis and condensation of molecular precursors. wiley-vch.de For a mixed metal bromide system like CoMnBr₄, the process would typically begin with soluble salts of cobalt and manganese, such as cobalt(II) bromide and manganese(II) bromide, dissolved in a suitable solvent.
The key to achieving a homogeneous final product is to ensure a uniform distribution of cobalt and manganese ions within the gel matrix. unibo.itnih.gov This is often accomplished by using a chelating agent or a gelling agent that can coordinate with both metal ions, preventing their independent precipitation or phase separation. acs.orgresearchgate.net Citric acid is a common agent used in the sol-gel synthesis of related mixed-metal oxides, as it forms stable complexes with various metal ions, ensuring atomic-level mixing. nanobioletters.com The gelation process immobilizes the metal ions within a three-dimensional network, preserving the homogeneous distribution achieved in the initial solution. wiley-vch.de The choice of solvent and pH are critical parameters that influence the gelation time and the structural integrity of the gel. nanobioletters.com
| Parameter | Role in Gelation | Typical Conditions for Related Systems |
| Metal Precursors | Source of Co²⁺ and Mn²⁺ ions | Cobalt(II) bromide (CoBr₂), Manganese(II) bromide (MnBr₂) |
| Gelling/Chelating Agent | Ensures homogeneous metal ion distribution | Citric acid, Ethylene glycol |
| Solvent | Medium for precursor dissolution and reaction | Water, Ethanol mdpi.com |
| pH | Controls hydrolysis and condensation rates | Adjusted to be basic (e.g., 8-8.5) using NH₄OH nanobioletters.com |
This table is representative of typical sol-gel processes for mixed-metal compounds and is adapted for the synthesis of the target bromide.
Thermal Decomposition Pathways to Cobalt(2+) Manganese(2+) Bromide (1/1/4)
Once the homogeneous wet gel containing the cobalt and manganese precursors is formed, it is dried to remove the solvent, resulting in a xerogel. This xerogel is a solid matrix containing the intimately mixed metal precursors. The final step is the thermal decomposition (calcination) of this xerogel.
The calcination process must be carefully controlled to achieve the desired crystalline phase of CoMnBr₄. The temperature is gradually increased to first burn off the organic components of the gel matrix and then to facilitate the reaction between the cobalt and manganese species with the bromide ions to form the final mixed-metal bromide. The atmosphere during calcination (e.g., inert, oxidizing, or reducing) is a critical parameter that dictates the final product's composition and crystal structure. For bromide compounds, an inert atmosphere (e.g., nitrogen or argon) is typically necessary to prevent oxidation of the metal ions or the bromide.
The thermal decomposition of complex precursors containing cobalt and manganese can lead to the formation of nanosized mixed-metal materials. mdpi.com The process can be monitored using techniques like Thermogravimetric Analysis (TGA) to identify the decomposition temperatures and final product stability.
Solid-State Synthesis Routes for Cobalt(2+) Manganese(2+) Bromide (1/1/4)
Solid-state synthesis, often referred to as the ceramic method, is a traditional and powerful technique for preparing inorganic materials from solid reactants at high temperatures.
High-Temperature Solid-State Reactions for Cobalt(II) Manganese(II) Bromide Compounds
This method involves the direct reaction of solid precursors at elevated temperatures. For the synthesis of CoMnBr₄, the precursors would typically be anhydrous cobalt(II) bromide (CoBr₂) and manganese(II) bromide (MnBr₂). The powders are intimately mixed in the desired stoichiometric ratio (1:1 in this case) through grinding or ball milling to maximize the contact area between the reactants.
The mixture is then heated in a furnace to a temperature high enough to allow for ionic diffusion and reaction to occur. This process is often carried out in a sealed, evacuated quartz ampoule to prevent the loss of volatile bromide species and to protect the reactants from oxidation at high temperatures. Multiple heating and grinding cycles may be necessary to ensure a complete reaction and a homogeneous final product. The progress of the reaction can be monitored by techniques such as X-ray Diffraction (XRD), which can identify the crystalline phases present in the sample. researchgate.net
| Parameter | Description | Typical Range |
| Reactants | High-purity, anhydrous metal bromides | CoBr₂, MnBr₂ |
| Stoichiometry | Molar ratio of reactants | 1 : 1 |
| Mixing Method | To ensure intimate contact | Grinding, Ball Milling acs.org |
| Reaction Vessel | To contain reactants and prevent oxidation | Sealed quartz ampoule |
| Temperature | To enable solid-state diffusion and reaction | 400 - 800 °C (system dependent) |
| Atmosphere | To prevent oxidation/decomposition | Vacuum or inert gas (e.g., Argon) |
This table outlines general conditions for solid-state reactions of metal halides, adapted for the target compound.
Precursor Engineering in Solid-State Synthesis of Cobalt(II) Manganese(II) Bromide
The reactivity in solid-state synthesis can be significantly enhanced by careful selection and design of precursors. Instead of using simple binary bromides, more complex "single-source precursors" can be designed. magnusgroup.orgboisestate.edu A single-source precursor is a chemical compound that already contains all the necessary elements (in this case, cobalt, manganese, and bromine) in the correct stoichiometric ratio. boisestate.edu
Upon thermal decomposition, this single molecule breaks down to form the desired final product. The advantage of this approach is that the elements are already mixed at the molecular level, which can significantly lower the required reaction temperature and time, and often leads to more homogeneous products. magnusgroup.org For CoMnBr₄, a potential single-source precursor could be a coordination complex containing both cobalt and manganese ions bridged by bromide ligands. The synthesis of such precursors can be complex, but the improved control over the final product often justifies the effort. boisestate.edu
Advanced Synthesis Strategies and Control Mechanisms for Cobalt(2+) Manganese(2+) Bromide (1/1/4)
Beyond conventional sol-gel and solid-state methods, several advanced strategies offer enhanced control over the synthesis of mixed-metal halides.
One such method is mechanochemical synthesis , which involves using mechanical energy, typically from high-energy ball milling, to induce chemical reactions in the solid state at room temperature. acs.org The intense mechanical forces can break chemical bonds and create highly reactive surfaces, enabling reactions that would otherwise require high temperatures. acs.org This approach could be applied by milling CoBr₂ and MnBr₂ powders together to form CoMnBr₄ directly, potentially avoiding the need for high-temperature furnaces and sealed ampoules.
Another approach involves solution-based methods that offer precise control over stoichiometry. A patent describes a redox process for preparing mixed manganese/cobalt bromide solutions for catalyst applications. google.com This method involves reacting elemental manganese with a cobalt bromide solution, where manganese is oxidized and goes into solution while cobalt is reduced. Subsequent addition of bromine re-dissolves the cobalt. google.com By carefully controlling the alternating additions of manganese and bromine, a solution with a precise Mn:Co ratio can be achieved. google.com While this method produces a solution, it could be adapted to generate a solid product through subsequent evaporation and crystallization steps.
Hydrothermal or solvothermal synthesis, where reactions are carried out in aqueous or organic solvents above their boiling points in a sealed vessel (autoclave), could also be employed. mdpi.com These methods can produce highly crystalline materials at relatively lower temperatures than solid-state reactions. The choice of solvent, temperature, and pressure can influence the final product's crystal structure and morphology.
Mixed-Halide Chemistry for Tuning Composition in Cobalt(II) Manganese(II) Bromide Systems
Mixed-halide chemistry is a powerful technique for tuning the material properties of transition metal compounds. sciencedaily.com By adjusting the relative composition of different halide atoms (e.g., chlorine, bromine, iodine) within a crystal lattice, it is possible to systematically alter internal parameters like spin-orbit coupling, which in turn affects the magnetic and optical properties of the material. sciencedaily.com While much of the research in this area has focused on creating new materials by combining different halides around a single transition metal, the principles can be extended to multi-metal systems like cobalt(II) manganese(II) bromide.
A patented method for preparing mixed manganous bromide-cobaltous bromide solutions demonstrates a practical application of this principle to control the metal ratio. google.com This redox process allows for the creation of mixed MnBr₂-CoBr₂ systems with a wide range of Mn:Co proportions from a single reaction mixture. google.com The process begins by reacting elemental manganese with an aqueous solution of cobalt bromide. The manganese is oxidized to Mn²⁺ and goes into solution, while the cobalt is reduced to its elemental state. Subsequent, stoichiometric addition of bromine re-dissolves the elemental cobalt. By performing alternate additions of manganese and bromine, the Mn:Co ratio in the solution can be precisely adjusted. google.com
This redox approach offers several advantages, including the use of inexpensive raw materials and the avoidance of significant side reactions that can occur with direct reactions of manganese and bromine in solution. google.com The process is efficient and does not require specialized equipment. google.com
Table 1: Redox Method for Adjusting Mn:Co Ratio in Bromide Solution google.com
| Step | Reactant(s) Added | Chemical Transformation | Outcome |
|---|---|---|---|
| 1 | Elemental Manganese (Mn) | Mn is oxidized to Mn²⁺; Co²⁺ is reduced to elemental Co. | Manganese enters the solution as MnBr₂. |
| 2 | Elemental Bromine (Br₂) | Elemental Co is oxidized back to Co²⁺. | Cobalt re-enters the solution as CoBr₂. |
| 3 | Repeat Steps 1 & 2 | Alternate additions of Mn and Br₂. | Precise control over the final Mn:Co ratio in the mixed-bromide solution. |
Impact of Metal Salt Precursors (e.g., Acetates, Nitrates, Chlorides) on Product Formation
The choice of metal salt precursors is a critical factor in the synthesis of inorganic materials, as it can significantly influence the reaction kinetics, product phase, morphology, and purity. nih.govresearchgate.netijret.org In the context of cobalt(II) manganese(II) bromide systems, precursors such as acetates, nitrates, and chlorides of cobalt and manganese are commonly considered.
Different precursors exhibit varying decomposition temperatures, solubility, and reactivity, which affects the formation of the final product. For instance, in the synthesis of CoO(x)/γ-Al₂O₃ catalysts, cobalt acetate (B1210297) and cobalt nitrate (B79036) precursors resulted in different cobalt oxide species (CoO vs. Co₃O₄) and dispersion characteristics. nih.gov Such effects are attributed to the nature of the anion and its interaction during the thermal decomposition and reaction stages.
In the synthesis of mixed cobalt-manganese catalysts for oxidation reactions, cobalt acetate and manganese acetate are often used. umicore.commdpi.com One patented method for preparing a cobalt manganese bromine catalyst solution involves reacting cobalt and bromine to form cobaltous bromide, followed by the addition of a manganese piece and then a mixed liquor of hydrobromic acid and acetic acid. google.com This suggests that acetate ions can play a role in the reaction medium, potentially influencing the complexation and subsequent reaction pathways. The use of metal salts of fatty acids is also a common strategy in colloidal synthesis to control nucleation and growth processes. nih.gov
The selection of a precursor can be guided by several factors, as detailed in the table below.
Table 2: Comparison of Common Metal Salt Precursors and Their Potential Impact
| Precursor Type | Anion | Typical Characteristics & Impact on Synthesis |
|---|---|---|
| Acetates | CH₃COO⁻ | Often used in sol-gel and catalytic preparations. mdpi.commdpi.com Can act as a complexing agent. Their decomposition can yield carbonaceous residues if not controlled, but generally leads to well-dispersed oxide or metal species. nih.gov |
| Nitrates | NO₃⁻ | Highly soluble in water and other polar solvents. Act as strong oxidizing agents upon decomposition, which can be beneficial for forming oxides but may lead to aggressive, difficult-to-control reactions. nih.gov |
| Chlorides | Cl⁻ | Common and relatively inexpensive precursors. The presence of chloride ions can sometimes lead to the formation of stable chloro-complexes or result in residual chlorine in the final product, which may be undesirable for certain applications. nih.govresearchgate.net |
| Bromides | Br⁻ | Directly provide the required halide for the target compound. Used in redox preparation methods where cobalt bromide initiates the reaction with elemental manganese. google.com |
Ultimately, the precursor choice must be tailored to the specific synthetic method. For aqueous solution routes, the solubility and stability of the salts are paramount. For solid-state or thermal decomposition methods, the decomposition behavior of the anion is the most critical consideration. The purity of the precursor is also essential for achieving reproducible results in the final material's properties. nih.gov
Templating and Directed Assembly Approaches for Controlled Architectures of Cobalt(II) Manganese(II) Bromide
Achieving control over the architecture of materials at the nanoscale and microscale is essential for tailoring their functional properties. Templating and directed assembly are two powerful strategies used to guide the formation of specific structures, such as porous networks, hollow spheres, or ordered arrays. nih.gov
Templating involves using a pre-existing structure (a template) to direct the formation of the desired material. The template can be a "hard" material (like silica (B1680970) spheres or polymer beads) or a "soft" one (like surfactant micelles or organic molecules). After the target material has formed around or within the template, the template is typically removed, leaving behind a structure with a morphology complementary to the original template. While effective, this often requires additional steps for template removal. nih.gov A template-free approach was successfully used to create multi-shelled hollow microspheres of cobalt manganese spinel, demonstrating that complex architectures can be achieved through self-assembly processes by controlling reaction conditions. nih.govresearchgate.net
Directed assembly , on the other hand, relies on the intrinsic interactions between molecular building blocks to guide the formation of an ordered structure. This can be influenced by factors such as solvent, temperature, and the presence of structure-directing agents (SDAs). For instance, solvent molecules can coordinate to metal centers and direct the assembly of coordination networks. In one study on cobalt(II) coordination networks, different solvents (DMF, DEF, DMA) coordinated to the terminal cobalt ions, resulting in distinct structural features and pore partitioning effects. rsc.org
In the context of manganese bromide compounds, synthetic conditions have been tuned to produce different crystal structures, such as Cs₃MnBr₅ and CsMnBr₃, which have different coordination environments for the Mn²⁺ ion. mdpi.comnih.govresearchgate.net This demonstrates that even without complex templating agents, careful control of stoichiometry and reaction conditions can direct the assembly of specific crystalline architectures.
Table 3: Approaches for Architectural Control in Cobalt-Manganese Systems
| Method | Principle | Example Application | Outcome |
|---|---|---|---|
| Template-Free Self-Assembly | Manipulation of reaction kinetics and solution chemistry to induce spontaneous organization of precursors into complex structures. nih.gov | Synthesis of CoₓMnᵧO₄ hollow microspheres via a glycerol-mediated process. nih.govresearchgate.net | Multi-shelled, mesoporous spinel nanostructures with high surface area. |
| Solvent-Directed Assembly | Using coordinating solvent molecules to influence the structure of the resulting coordination polymer or network. rsc.org | Formation of trinuclear cobalt(II) clusters into "inverted Figaro chains" using different amide solvents. rsc.org | Controlled network topology and pore characteristics. |
| Stoichiometric Control | Adjusting the ratio of reactants to favor the formation of a specific crystalline phase over others. mdpi.com | Varying the Cs/Mn feed ratio to selectively synthesize Cs₃MnBr₅ or CsMnBr₃ perovskite-related structures. mdpi.comnih.govresearchgate.net | Tunable crystal structures with distinct photoluminescent properties. |
These approaches highlight that achieving specific architectures in Cobalt(II) Manganese(II) Bromide systems is feasible. By manipulating reaction parameters and leveraging the principles of self-assembly and coordination chemistry, it is possible to create materials with controlled dimensionality, porosity, and crystal structure, thereby enabling the fine-tuning of their functional properties for various applications.
Advanced Structural Characterization of Cobalt 2+ Manganese 2+ Bromide 1/1/4
Diffraction-Based Techniques for Crystal Structure Elucidation
Single Crystal X-ray Diffraction for Precise Atomic Arrangements
Given the similar ionic radii and coordination preferences of Co(II) and Mn(II), it is plausible that a crystalline structure of CoMnBr₄ would feature a framework where both cobalt and manganese ions are coordinated by bromide ions, potentially in tetrahedral or octahedral sites, depending on the specific crystalline phase adopted. Without experimental data from a single crystal of CoMnBr₄, its precise atomic arrangement, including the specific distribution and ordering of Co(II) and Mn(II) cations within the lattice, remains a subject for future investigation.
Spectroscopic Investigations of Electronic Structure and Bonding
Spectroscopic techniques are crucial for probing the electronic structure, elemental composition, and vibrational properties of materials, providing information that is complementary to diffraction methods.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.
XPS is inherently surface-sensitive, typically analyzing the top 1-10 nanometers of a sample. This is due to the limited inelastic mean free path of the photoelectrons generated by standard Al Kα or Mg Kα X-ray sources. This characteristic makes XPS exceptionally useful for detecting surface contamination or oxidation that may differ from the bulk material's composition.
To probe deeper into the bulk of a material, Hard X-ray Photoelectron Spectroscopy (HAXPES) can be employed. HAXPES uses higher energy X-rays (typically >2 keV), which impart greater kinetic energy to the emitted photoelectrons. These more energetic electrons have a longer inelastic mean free path, allowing them to escape from deeper within the sample (up to tens of nanometers).
For a compound like Cobalt(II) Manganese(II) Bromide, a comparative XPS and HAXPES analysis would be invaluable. XPS could confirm the surface elemental composition and the oxidation states of cobalt and manganese at the surface, while HAXPES could provide a more representative analysis of the bulk material. researchgate.net This dual approach would verify whether the surface chemistry is consistent with the bulk, ruling out surface oxidation (e.g., formation of oxides or hydroxides) that might occur upon exposure to the atmosphere. While specific HAXPES studies on CoMnBr₄ are not documented, the technique's application would be a critical step in its comprehensive characterization.
The chemical state of cobalt and manganese ions can be definitively determined by analyzing the binding energies, spin-orbit splitting, and satellite peak structures in their high-resolution XPS spectra.
For Cobalt(II) , the Co 2p spectrum is characterized by two main peaks, Co 2p₃/₂ and Co 2p₁/₂, separated by a spin-orbit splitting of approximately 15.0-15.9 eV. researchgate.netresearchgate.net The Co 2p₃/₂ peak for Co(II) species typically appears in the range of 780.3-780.5 eV. researchgate.netresearchgate.net A key diagnostic feature for the Co(II) oxidation state is the presence of strong shake-up satellite peaks located approximately 6 eV above the main 2p₃/₂ and 2p₁/₂ peaks. researchgate.net The absence or significant reduction of these satellites would suggest oxidation to Co(III).
For Manganese(II) , the Mn 2p spectrum also consists of Mn 2p₃/₂ and Mn 2p₁/₂ peaks. The binding energy for the Mn 2p₃/₂ peak in Mn(II) oxide (MnO) is reported at ~641.4 eV. thermofisher.com A distinctive feature for MnO is a prominent satellite feature observed at a binding energy of ~647 eV. thermofisher.comosti.gov The absence of this satellite feature, coupled with a shift in the main peak binding energy, would indicate the presence of higher oxidation states such as Mn(III) or Mn(IV). researchgate.netthermofisher.com Analysis of the Mn 3s peak, which exhibits multiplet splitting that is sensitive to the oxidation state, can also be used for confirmation. thermofisher.com
The following tables summarize the characteristic XPS features expected for the Co(II) and Mn(II) states in the compound.
| Core Level | Approx. Binding Energy (eV) | Spin-Orbit Splitting (Δ eV) | Key Diagnostic Feature |
|---|---|---|---|
| Co 2p₃/₂ | 780.3 - 780.5 | ~15.0 - 15.9 | Strong shake-up satellite ~6 eV above the main peak |
| Co 2p₁/₂ | ~796.2 |
| Core Level | Approx. Binding Energy (eV) | Spin-Orbit Splitting (Δ eV) | Key Diagnostic Feature |
|---|---|---|---|
| Mn 2p₃/₂ | ~641.4 | ~11.2 - 11.9 | Presence of a satellite feature at ~647 eV |
| Mn 2p₁/₂ | ~653.3 |
Raman and Infrared (IR) Spectroscopy for Vibrational Modes and Molecular Structure
Vibrational spectroscopy, including Raman and Infrared (IR) techniques, probes the vibrational modes of a material. These modes are sensitive to the masses of the atoms, the strength of the chemical bonds connecting them, and the local symmetry of the atomic arrangement.
The vibrational modes associated with metal-halide bonds, such as Co-Br and Mn-Br, are expected to occur in the low-frequency (far-infrared) region of the spectrum, typically below 400 cm⁻¹. This is due to the relatively heavy masses of the metal and bromine atoms and the corresponding force constants of their bonds.
Direct IR and Raman spectra for CoMnBr₄ are not widely reported, but data from analogous systems provide a clear indication of the expected spectral features. For example, Raman spectroscopy performed on compounds containing the tetrahedral [MnBr₄]²⁻ anion shows characteristic vibrational modes in the low-wavenumber region (<400 cm⁻¹). mdpi.com These peaks correspond to the stretching and bending vibrations of the Mn-Br bonds within the tetrahedral unit. The identification of similar low-frequency peaks in the Raman and/or IR spectra of Cobalt(II) Manganese(II) Bromide would provide direct evidence for the presence of Co-Br and Mn-Br bonds and offer insights into the coordination geometry of the metal ions.
Probing Lattice Dynamics and Defects via Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for investigating the lattice dynamics of crystalline solids like Cobalt(2+) manganese(2+) bromide (1/1/4). These methods probe the vibrational modes of the crystal lattice, which are quantized as phonons. The energies of these phonons are characteristic of the atomic masses, bond strengths, and the local symmetry of the constituent ions. acs.org
In the context of Cobalt(2+) manganese(2+) bromide (1/1/4), the far-infrared and low-frequency Raman spectra are expected to be dominated by vibrational modes involving the metal-bromide (M-Br) bonds. These include stretching and bending modes within the [CoBrn] and [MnBrn] polyhedral units that form the crystal lattice. The frequencies of these modes provide direct insight into the coordination environment and the strength of the Co-Br and Mn-Br bonds. For instance, variations in bond lengths or coordination numbers would result in predictable shifts in the observed vibrational frequencies. osti.gov
Raman spectroscopy is particularly sensitive to the crystal's symmetry and long-range order. mdpi.com For an ordered crystal structure of Cobalt(2+) manganese(2+) bromide (1/1/4), a set of well-defined Raman-active modes would be expected, governed by the selection rules of the crystal's space group. nih.gov The presence of defects, such as cation vacancies or substitutional disorder where Co(2+) and Mn(2+) ions are randomly distributed, would disrupt the lattice periodicity. This disruption relaxes the symmetry-based selection rules, potentially leading to the broadening of existing Raman peaks or the emergence of new modes that were previously forbidden. acs.orgnih.gov Temperature-dependent Raman studies could further elucidate the dynamic nature of the lattice, revealing information about phonon anharmonicity and potential phase transitions. nih.govacs.org
The following table outlines the expected vibrational modes and the structural information that could be derived for this compound.
| Spectroscopic Technique | Frequency Range (cm⁻¹) | Assignment of Vibrational Mode | Structural Information Obtainable |
| Raman Spectroscopy | 50 - 300 | M-Br stretching and bending modes (lattice phonons) | Coordination geometry, bond strength, crystal symmetry, presence of cation disorder. mdpi.comnih.gov |
| Infrared (IR) Spectroscopy | 50 - 300 | IR-active M-Br lattice vibrations | Complements Raman data, confirms local coordination environments. osti.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local chemical and structural environments of specific nuclei. However, its application to paramagnetic materials such as Cobalt(2+) manganese(2+) bromide (1/1/4) presents unique challenges and opportunities. acs.orgnih.gov The presence of unpaired electrons on the Co(2+) and Mn(2+) ions leads to strong hyperfine interactions, which can cause extremely large chemical shifts and significant line broadening, often rendering conventional solution-state NMR impractical. huji.ac.ilhuji.ac.il Consequently, solid-state NMR (ssNMR) techniques are indispensable for characterizing such materials. acs.orgnih.gov
Solid-state NMR can provide atomic-level detail by probing specific isotopes within the Cobalt(2+) manganese(2+) bromide (1/1/4) structure.
79/81Br ssNMR: Bromine has two NMR-active quadrupolar nuclei, 79Br and 81Br. huji.ac.il The spectra of these nuclei are exceptionally sensitive to the local electric field gradient (EFG) at the bromide site, which is dictated by the symmetry and composition of its immediate coordination sphere. acs.orgnih.gov In Cobalt(2+) manganese(2+) bromide (1/1/4), a bromide ion can be coordinated to different combinations of Co(2+) and Mn(2+) cations. Each unique coordination environment (e.g., Co-Br-Co, Mn-Br-Mn, Co-Br-Mn) would generate a distinct EFG, resulting in a unique set of NMR parameters, primarily the quadrupolar coupling constant (CQ) and the chemical shift anisotropy (CSA). acs.org By analyzing the resulting spectral lineshapes, it is possible to identify and quantify the different local bromide environments, providing a detailed picture of the material's short-range order. nih.govresearchgate.net
59Co ssNMR: Cobalt-59 (a 100% abundant, spin I = 7/2 nucleus) is a viable, albeit challenging, probe. huji.ac.ilresearchgate.net In a paramagnetic Co(II) compound, the 59Co resonance experiences a very large paramagnetic (hyperfine) shift, which is exquisitely sensitive to the Co(II) coordination geometry, the number and type of neighboring atoms, and the magnetic properties of the material. pnas.orgsemanticscholar.org Although the lines are typically broad, advanced ssNMR techniques at high magnetic fields can resolve these signals, providing critical information about the cobalt-specific local structure.
55Mn ssNMR: Similar to 59Co, the 100% abundant, quadrupolar 55Mn nucleus (I = 5/2) can be used to probe the manganese sites. huji.ac.il The paramagnetic effects from the Mn(II) ion's own d-electrons, as well as from neighboring Co(II) ions, will influence the 55Mn NMR spectrum. rsc.org Analysis of the 55Mn chemical shift and quadrupolar parameters can reveal details about the local coordination and the distribution of cobalt ions around the manganese centers. researchgate.netpascal-man.com
The table below summarizes the key NMR nuclei and the structural insights they could provide for Cobalt(2+) manganese(2+) bromide (1/1/4).
| Nucleus (Spin, Abundance) | Key NMR Parameters | Information Derived for Cobalt(2+) manganese(2+) bromide (1/1/4) |
| 79/81Br (I=3/2, 50.7%/49.3%) | Quadrupolar Coupling Constant (CQ), Chemical Shift Anisotropy (CSA) | Probes local symmetry at Br sites; distinguishes between Co-Br-Co, Mn-Br-Mn, and Co-Br-Mn linkages. acs.orgpascal-man.com |
| 59Co (I=7/2, 100%) | Paramagnetic Chemical Shift, CQ | Characterizes the coordination environment of Co(II); sensitive to second-nearest neighbors (Co or Mn). huji.ac.ilpnas.org |
| 55Mn (I=5/2, 100%) | Paramagnetic Chemical Shift, CQ | Characterizes the coordination environment of Mn(II); probes the distribution of neighboring cations. huji.ac.ilrsc.org |
A key structural question in a mixed-metal compound like Cobalt(2+) manganese(2+) bromide (1/1/4) is the degree of ordering of the Co(2+) and Mn(2+) cations on their respective lattice sites. Solid-state NMR is particularly well-suited to address this question. nih.govnih.gov
The 79/81Br NMR spectrum would act as a direct probe of this cation ordering. In a scenario with a perfectly ordered, alternating arrangement of Co(2+) and Mn(2+) ions, every bromide ion would experience an identical local environment (e.g., every Br is bonded to one Co and one Mn). This would lead to a single, relatively sharp set of signals in the 79/81Br ssNMR spectrum. semanticscholar.org
Conversely, if the Co(2+) and Mn(2+) ions are randomly distributed over the cation sites (a solid solution), a statistical distribution of local environments would exist for the bromide ions. A given bromide could be surrounded by various combinations of Co and Mn neighbors. acs.orgcnr.it This randomness, or local disorder, would result in a distribution of EFG and chemical shifts, leading to a significantly broadened, often featureless, NMR lineshape that represents the superposition of many different signals. nih.gov By simulating the spectral lineshapes based on different models of cation distribution (from fully ordered to fully random) and comparing them to the experimental spectrum, the degree of local order in the material can be quantitatively assessed. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. As both high-spin Co(2+) (a 3d⁷ system) and high-spin Mn(2+) (a 3d⁵ system) are paramagnetic, EPR is an exceptionally powerful tool for characterizing the electronic structure and magnetic interactions within Cobalt(2+) manganese(2+) bromide (1/1/4). royalsocietypublishing.org
The EPR spectrum of this compound would be a superposition of signals arising from both the Co(2+) and Mn(2+) centers. The Mn(2+) ion, with its S=5/2 spin state, typically exhibits a characteristic six-line hyperfine pattern due to the interaction of the electron spin with the 55Mn nucleus (I=5/2). The precise position (g-factor) and splitting of these lines are sensitive to the symmetry of the Mn(II) coordination environment.
The high-spin Co(II) ion (S=3/2) often presents a more complex EPR spectrum with a large g-anisotropy, reflecting its specific coordination geometry. The analysis of the g-tensor components can provide detailed information about the electronic ground state of the Co(II) ion.
Crucially, in a solid lattice, the paramagnetic centers are in close proximity, leading to magnetic interactions (dipolar and/or exchange coupling) between them. These interactions between neighboring Co(II)-Co(II), Mn(II)-Mn(II), and Co(II)-Mn(II) pairs would manifest as significant alterations to the EPR spectrum, such as broadening of the hyperfine lines or the appearance of new resonance features. By analyzing these spectral changes, EPR can provide unique insights into the spatial distribution and clustering of the cobalt and manganese ions within the bromide lattice.
UV-Visible Spectroscopy for Electronic Transitions and Optical Band Gaps
UV-Visible absorption spectroscopy probes the electronic transitions within a material. For Cobalt(2+) manganese(2+) bromide (1/1/4), the spectrum would be a composite of absorptions arising from d-d electronic transitions on the metal centers and charge-transfer bands involving the bromide ligands. illinois.edu
The color of the compound would likely be dominated by the Co(2+) ions, as their d-d transitions are spin-allowed and typically occur in the visible region. semanticscholar.org Depending on whether the Co(2+) ions are in an octahedral or tetrahedral coordination environment, a distinct set of absorption bands would be observed. For instance, octahedral Co(II) complexes generally show a primary absorption band around 500 nm, while tetrahedral Co(II) complexes exhibit more intense absorptions at longer wavelengths (600-700 nm). researchgate.netresearchgate.net In contrast, the d-d transitions for high-spin Mn(2+) are spin-forbidden, resulting in very weak and often unobservable absorption bands. researchgate.netdocbrown.info
In addition to the localized d-d transitions, more intense charge-transfer (CT) bands are expected at higher energies, typically in the UV region. bpchalihacollege.org.in These correspond to the promotion of an electron from a bromide-based ligand orbital to a metal-based d-orbital (Ligand-to-Metal Charge Transfer, LMCT). The onset of this strong absorption edge is used to determine the optical band gap of the material, a critical parameter for understanding its semiconducting and optoelectronic properties.
A hypothetical summary of expected electronic transitions is provided in the table below.
| Ion | Coordination | Transition Type | Expected Absorption Region (nm) |
| Co(2+) | Octahedral | d-d (spin-allowed) | ~450 - 550 researchgate.netresearchgate.net |
| Co(2+) | Tetrahedral | d-d (spin-allowed) | ~600 - 750 |
| Mn(2+) | Octahedral/Tetrahedral | d-d (spin-forbidden) | Weak bands across the visible region researchgate.netresearchgate.net |
| Br⁻ → M²⁺ | Both | Ligand-to-Metal Charge Transfer (LMCT) | < 400 (UV region) bpchalihacollege.org.in |
X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Atomic Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can provide precise information about the local geometric and electronic structure around a selected atomic species. By tuning the incident X-ray energy to the K-absorption edges of cobalt and manganese, the local environments of each metal ion in Cobalt(2+) manganese(2+) bromide (1/1/4) can be investigated independently.
XANES (X-ray Absorption Near Edge Structure): The XANES region refers to the features at and just above the absorption edge. The exact energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. nih.gov Therefore, measuring the XANES spectra at the Co and Mn K-edges would provide a direct and unambiguous confirmation of the +2 oxidation state for both metal cations in the compound. researchgate.net Furthermore, the shape and intensity of pre-edge features in the XANES spectrum are characteristic of the coordination geometry (e.g., distinguishing between centrosymmetric octahedral and non-centrosymmetric tetrahedral environments). mdpi.com
EXAFS (Extended X-ray Absorption Fine Structure): The oscillatory structure extending several hundred eV above the absorption edge is known as the EXAFS region. Analysis of the EXAFS signal yields quantitative information about the local atomic structure. By fitting the EXAFS data, one can precisely determine the type and number of neighboring atoms (coordination number), the interatomic distances (bond lengths), and the degree of local structural disorder (Debye-Waller factor). nih.gov For Cobalt(2+) manganese(2+) bromide (1/1/4), EXAFS analysis at the Co K-edge would yield the precise Co-Br bond length and the number of nearest bromide neighbors. Similarly, analysis at the Mn K-edge would provide the same information for the Mn sites. This allows for a direct comparison of the local coordination environments of the two distinct metal ions within the same structure.
Hypothetical EXAFS fitting parameters for Cobalt(2+) manganese(2+) bromide (1/1/4) assuming octahedral coordination are presented below.
| Absorbing Atom | Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Cobalt | Co - Br | 6.0 | 2.58 | 0.007 |
| Manganese | Mn - Br | 6.0 | 2.65 | 0.008 |
Microscopic and Morphological Characterization
The microscopic and morphological characteristics of Cobalt(2+) manganese(2+) bromide (1/1/4) are critical to understanding its structure-property relationships. High-resolution imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide invaluable insights into the surface features, nanoscale architecture, and crystalline integrity of the compound.
Scanning Electron Microscopy (SEM) for Surface Topography and Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for analyzing the surface topography and morphology of materials at the micro- and nanoscale. mdpi.com The method utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about its shape, size, and texture. cornell.edu In the context of Cobalt(2+) manganese(2+) bromide (1/1/4), SEM analysis is instrumental in revealing the compound's particle morphology, size distribution, and degree of agglomeration, which are influenced by the synthesis method. ijcce.ac.ir
Detailed research findings on analogous mixed-metal halide and oxide systems demonstrate a variety of possible morphologies. For instance, studies on cesium manganese bromide compounds have revealed distinct crystal shapes, including rod-like crystals with diameters of approximately 1μm and lengths of 10 μm, as well as spherical structures with average sizes around 500 nm. mdpi.com Similarly, analysis of copper/cobalt/manganese oxalate (B1200264) nanocomposites has shown the presence of irregular, polyhedral, and spherical shapes. arabjchem.org These findings suggest that the morphology of Cobalt(2+) manganese(2+) bromide (1/1/4) could vary significantly depending on the specific preparative conditions, potentially ranging from well-defined geometric crystals to more irregular agglomerates.
The table below summarizes key morphological parameters typically determined via SEM analysis, based on findings for related multi-metal compounds.
| Morphological Feature | Description | Typical Observation in Analogous Compounds |
|---|---|---|
| Particle Shape | The geometric form of individual particles or crystallites. | Rod-like, Spherical, Polyhedral, Irregular. mdpi.comarabjchem.org |
| Size Distribution | The range and average size of the particles in the sample. | Can range from nanometers to several micrometers (e.g., ~500 nm to >10 µm). mdpi.comarabjchem.org |
| Surface Topography | The texture and features on the particle surfaces (e.g., smooth, rough, porous). | Varies from smooth crystalline faces to rough, aggregated surfaces. |
| Agglomeration State | The extent to which individual particles are clustered together. | Can range from well-dispersed individual crystals to heavily agglomerated clusters. |
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of a material's internal structure at the nanoscale. measurlabs.com By passing a high-energy electron beam through an ultrathin sample (typically less than 100 nm thick), TEM can be used to visualize the crystalline lattice, identify structural defects, and determine the crystallographic orientation of the material. nrel.govcohlabstem.com.au
For a crystalline material like Cobalt(2+) manganese(2+) bromide (1/1/4), TEM analysis is crucial for confirming its crystal structure and assessing its quality. High-resolution TEM (HR-TEM) can resolve the atomic planes within the crystal, allowing for the direct measurement of lattice spacing. nih.gov The technique is also highly sensitive to imperfections in the crystal lattice. nih.gov These imperfections, or defects, can include point defects (vacancies), line defects (dislocations), and planar defects (grain boundaries or stacking faults), all of which can significantly influence the material's electronic and magnetic properties. nrel.govnih.gov For example, studies on cobalt nanofilms have shown that structural defects and the local arrangement of atoms can alter magnetic parameters. nih.gov In situ heating TEM can also be employed to observe phase transitions and structural changes in real-time as the material is subjected to increasing temperatures. uzh.ch
The following table outlines the types of nanoscale structural information and defects that can be characterized using TEM.
| Parameter | Information Provided | Significance |
|---|---|---|
| Nanoscale Morphology | Provides high-resolution images of particle shape and size. measurlabs.com | Complements SEM data with more detailed structural information at a higher magnification. |
| Crystal Structure | Visualization of atomic lattice fringes and determination of crystal system through Selected Area Electron Diffraction (SAED). cohlabstem.com.au | Confirms the crystalline nature and phase of the material. |
| Lattice Defects | Identification of dislocations, vacancies, stacking faults, and grain boundaries. nrel.gov | Defects can act as active sites or charge trapping centers, influencing catalytic and electronic properties. nih.gov |
| Elemental Mapping | When combined with Energy-Dispersive X-ray Spectroscopy (EDS), TEM can map the distribution of cobalt, manganese, and bromine at the nanoscale. nrel.gov | Confirms the elemental composition and homogeneity of the compound. |
Electronic Structure and Bonding in Cobalt 2+ Manganese 2+ Bromide 1/1/4
Theoretical Frameworks for Transition Metal Halide Bonding
The bonding in transition metal halides is rarely purely ionic or purely covalent but rather a blend of both, dictated by the nature of the metal ions and the halide. Theoretical models like Ligand Field Theory, Crystal Field Theory, and Molecular Orbital Theory provide frameworks for understanding the electronic consequences of these interactions.
Ligand Field Theory and Crystal Field Theory Applications in Mixed-Metal Bromides
Crystal Field Theory (CFT) offers a model for understanding the electronic structure of transition metal complexes by considering the electrostatic interactions between the metal ion and the surrounding ligands. byjus.comwikipedia.org Ligand Field Theory (LFT) builds upon CFT by incorporating aspects of molecular orbital theory to provide a more complete picture of metal-ligand interactions. wikipedia.orgyoutube.com
In the hypothetical case of CoMnBr₄, it is reasonable to assume a tetrahedral coordination geometry around the metal centers, which is common for such halide complexes. byjus.comwikipedia.orgpurdue.edu In a tetrahedral field, the five degenerate d-orbitals of a transition metal ion split into two sets: a lower-energy doublet (e) corresponding to the d(z²) and d(x²-y²) orbitals, and a higher-energy triplet (t₂) comprising the d(xy), d(xz), and d(yz) orbitals. byjus.comwikipedia.orgpurdue.edulibretexts.org This splitting pattern is the inverse of that seen in octahedral complexes. wikipedia.orgpurdue.edu
The magnitude of this splitting (Δt) in a tetrahedral complex is significantly smaller than in an analogous octahedral complex (Δt ≈ 4/9 Δo). wikipedia.orgpurdue.edu This smaller energy gap means that for first-row transition metals, tetrahedral complexes are almost always "high-spin." wikipedia.orguci.edu This is particularly relevant for the d-electron configurations of the metal ions in CoMnBr₄:
Manganese(II): With a d⁵ electron configuration, Mn²⁺ in a high-spin tetrahedral environment would have electrons distributed as (e)²(t₂)³. This configuration results in five unpaired electrons, leading to a strong paramagnetic character.
Cobalt(II): With a d⁷ configuration, Co²⁺ in a high-spin tetrahedral environment would have an electron distribution of (e)⁴(t₂)³. uci.eduyoutube.com This results in three unpaired electrons.
Computational Approaches to Electronic Structure
Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure of solid-state materials from first principles. umn.edu DFT calculations can provide quantitative predictions of various properties, including the ground-state energy, optimized geometry, and electronic band structure, which are particularly valuable when experimental data is scarce. bohrium.com
Density Functional Theory (DFT) Calculations for Ground State Properties
For a compound like Cobalt(2+) manganese(2+) bromide (1/1/4), DFT calculations would be the primary tool to predict its detailed electronic properties. Such calculations solve the Kohn-Sham equations for the system, yielding the electron density and the electronic band structure.
Prediction of Band Structure and Density of States for Cobalt(2+) Manganese(2+) Bromide (1/1/4)
The band structure of a crystalline solid describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). The Density of States (DOS) provides information on the number of available electronic states at each energy level. libretexts.org
While specific calculations for CoMnBr₄ are not available, we can infer its likely electronic features by examining DFT studies of related binary halides like MnBr₂. acs.orgaip.orgacs.orgresearchgate.net
Valence Band: The valence band would be primarily composed of the filled 4p orbitals of the bromide anions, with significant contributions from the occupied 3d orbitals of both Mn(II) and Co(II).
Conduction Band: The conduction band would be formed mainly from the unoccupied 3d orbitals of the metal centers, as well as their 4s and 4p orbitals.
Band Gap: DFT calculations on similar materials, such as monolayer MnBr₂, predict it to be a semiconductor with a substantial band gap (e.g., indirect gap of 3.95 eV). aip.orgacs.org It is expected that CoMnBr₄ would also be a semiconductor, with the precise value of the band gap depending on its crystal structure and the specific interactions between the cobalt, manganese, and bromide ions.
Below is a representative table of calculated electronic properties for MnBr₂, which can serve as an analogy for what might be expected from a detailed DFT study of CoMnBr₄.
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Band Gap (Monolayer) | 3.95 eV (Indirect) | DFT-PBE | acs.org |
| Band Gap (Monolayer) | 4.21 eV (Indirect) | DFT-HSE06 | aip.org |
| Band Gap (Bulk) | 3.88 eV (Direct) | DFT-PBE | acs.org |
| Magnetic State | Antiferromagnetic (more stable) | DFT | acs.org |
Analysis of Orbital Contributions and Electron Density Distribution
A key advantage of DFT is the ability to decompose the total DOS into contributions from different atoms and orbitals, known as the Projected Density of States (PDOS) . researchgate.net For CoMnBr₄, a PDOS analysis would reveal:
The specific energy ranges where the Co 3d, Mn 3d, and Br 4p orbitals are most dominant.
The degree of hybridization (mixing) between the metal d-orbitals and the bromide p-orbitals, providing a quantitative measure of covalency. Studies on other transition metal compounds show that the valence band is often dominated by ligand p-states, while the states near the Fermi level are typically dominated by the metal d-states. researchgate.netarxiv.org
Ab Initio Methods and Electron Correlation in Cobalt(II) Manganese(II) Bromide Systems
Ab initio quantum chemistry methods are computational techniques based on first principles, utilizing only physical constants to solve the electronic Schrödinger equation. wikipedia.org These methods are crucial for understanding the complex electronic structures of transition metal compounds like Cobalt(2+) manganese(2+) bromide (1/1/4), where interactions between electrons play a significant role. For transition metal complexes, the partially filled d orbitals give rise to nearly degenerate electronic states, making electron correlation—the interaction between electrons—a critical factor to model accurately. escholarship.orgresearchgate.net
The simplest ab initio method, Hartree-Fock (HF), treats electron-electron repulsion in an averaged way and does not fully account for electron correlation. wikipedia.org More advanced, post-Hartree-Fock methods are necessary to capture these effects, which are categorized into "static" and "dynamic" correlation. escholarship.org Static correlation arises from near-degeneracies of electronic states, a common feature in multi-metal clusters or complexes with magnetic coupling, and is often handled by multi-reference (MR) methods. researchgate.net Dynamic correlation relates to the instantaneous repulsion between electrons. The accurate description of both types of correlation is a long-standing challenge in the theoretical modeling of transition metals. escholarship.org
Several advanced ab initio methods have been developed to address these challenges in transition metal chemistry. rsc.org For instance, the Density Matrix Renormalisation Group (DMRG) has shown promise for multi-reference problems with large active spaces. researchgate.net Another approach involves Hubbard-U corrected Density Functional Theory (DFT+U), which adds a corrective term to standard DFT calculations to better describe the strong on-site interaction of localized d electrons in transition metal oxides and other correlated materials. nccr-marvel.ch This method has been successfully used to study the electronic and structural properties of complex materials containing cobalt and manganese. nih.gov The choice of method depends on the specific properties being investigated and the required level of accuracy, as different approaches vary in their treatment of electron correlation effects. dntb.gov.ua
The table below summarizes various ab initio methods and their relevance in studying transition metal systems.
| Method | Description | Relevance to Transition Metal Bromides |
| Hartree-Fock (HF) | A single-reference method that approximates the many-electron wavefunction as a single Slater determinant. It considers only the average effect of electron repulsion. wikipedia.org | Provides a basic, qualitative picture but often fails to accurately describe bond energies and magnetic properties due to neglect of detailed electron correlation. |
| Post-HF Methods (e.g., MP2, CCSD(T)) | These methods build upon the HF result to include electron correlation. Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are common examples. | Can provide high accuracy for systems where static correlation is not dominant. However, their computational cost can be prohibitive for larger transition metal complexes. escholarship.orgdntb.gov.ua |
| Multi-Reference Methods (e.g., CASSCF, NEVPT2) | Used for systems with significant static correlation (near-degenerate orbitals), which is common in transition metal complexes. researchgate.netresearchgate.net Complete Active Space Self-Consistent Field (CASSCF) is a foundational MR method. | Essential for accurately describing the electronic ground state and excited states in systems like Co(II) and Mn(II) bromides, where multiple low-lying electronic states exist. researchgate.net |
| Density Functional Theory (DFT) + U | A method that augments standard DFT with a Hubbard term (U) to correct for self-interaction errors and better describe localized d or f electrons. nccr-marvel.ch | Particularly effective for solid-state systems and correlated materials, improving the description of band gaps and magnetic ordering in transition metal compounds. nccr-marvel.chnih.gov |
Computational Insights into Ionicity and Covalency in Transition Metal Halides
The nature of the bonding in transition metal halides, including those containing cobalt and manganese, exists on a spectrum from purely ionic to significantly covalent. libretexts.org The degree of covalency is determined by the extent of electron sharing between the metal and the halide ligands, which in turn influences the material's electronic, magnetic, and optical properties. Computational methods provide powerful tools to quantify and understand the ionicity and covalency of these bonds.
In their lower oxidation states, transition metals tend to form more ionic compounds, while higher oxidation states lead to more covalent character. libretexts.org This is because the electronegativity of the metal atom increases with its oxidation state. For Co(II) and Mn(II) bromides, the bonding is expected to have mixed ionic-covalent character. Ab initio calculations can elucidate this by analyzing the calculated electron density distribution.
One powerful technique is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density to characterize chemical bonds. manchester.ac.uk Within QTAIM, the presence of a bond critical point (BCP) between two atoms is an indicator of a chemical bond. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between ionic and covalent interactions. Further, the Delocalization Index (DI) provides a measure of the number of electrons shared between two atomic basins and is used as a quantitative measure of covalency and bond order. manchester.ac.uk
Theoretical studies on various transition metal complexes have shown that metal-ligand covalency is crucial for accurately describing their energy levels. researchgate.net For instance, in complexes involving bromide ligands, the participation of ligand orbitals in the bonding can be significant. Ab initio ligand field theory (AILFT) is a method that can extract ligand field parameters directly from multi-reference calculations, allowing for a quantitative assessment of the covalency of the metal-ligand bond through the nephelauxetic effect (the reduction of Racah parameters in a complex compared to the free ion). researchgate.net Theoretical analyses of bromosubstituted electrophiles have demonstrated a continuous transition from weak non-covalent interactions to partially and fully covalent bonds, which can be characterized by changes in bond lengths and electron density metrics. nih.gov
The following table outlines key computational indicators used to assess the nature of bonding in transition metal halides.
| Computational Indicator | Description | Interpretation for Bonding |
| Mulliken/Löwdin Population Analysis | Methods to partition the total electron density among the atoms in a molecule, providing partial atomic charges. | Large positive charges on the metal and negative charges on the halides suggest high ionicity. Smaller charges indicate greater electron sharing and covalency. |
| Electron Density at Bond Critical Point (ρ(BCP)) | A QTAIM parameter representing the magnitude of electron density at the point of minimum density along the bond path. manchester.ac.uk | Higher values of ρ(BCP) are associated with stronger, more covalent bonds. Lower values are typical of ionic or weak interactions. nih.gov |
| Laplacian of Electron Density (∇²ρ(BCP)) | A QTAIM parameter indicating whether electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0) at the BCP. manchester.ac.uk | A negative Laplacian (∇²ρ < 0) is characteristic of shared (covalent) interactions, while a positive Laplacian (∇²ρ > 0) is typical for closed-shell (ionic) interactions. |
| Delocalization Index (DI) | A QTAIM measure quantifying the number of electrons shared between two atomic basins. manchester.ac.uk | Larger DI values indicate a higher degree of electron sharing and thus greater covalency. A DI close to zero implies an ionic bond. |
| Nephelauxetic Effect | The reduction in the Racah inter-electronic repulsion parameters (B and C) and the spin-orbit coupling constant (ζ) in a complex compared to the free metal ion. researchgate.net | A larger reduction (a smaller nephelauxetic ratio) signifies greater metal-ligand orbital mixing and thus a higher degree of covalency. researchgate.net |
Magnetism and Magnetic Phenomena in Cobalt 2+ Manganese 2+ Bromide 1/1/4
Fundamental Principles of Magnetism in Mixed Transition Metal Halides
Spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital motion, is a primary source of magnetocrystalline anisotropy. wikipedia.org Magnetocrystalline anisotropy refers to the dependence of a material's internal energy on the direction of its magnetization with respect to the crystal lattice. wikipedia.org In materials with high magnetic anisotropy, there are "easy" axes along which magnetization is preferred and "hard" axes that require more energy to magnetize. wikipedia.orgidealmagnetsolutions.com
In the context of Cobalt(II) Manganese(II) Bromide, the two constituent cations exhibit vastly different single-ion properties.
Cobalt(II) Ion: The Co²⁺ ion (a 3d⁷ system) in a typical coordination environment possesses an unquenched orbital angular momentum. This leads to a strong first-order spin-orbit coupling effect, which is a significant contributor to high magnetic anisotropy. nih.gov Studies on cobalt-rich compounds have shown that this strong magnetocrystalline anisotropy can lead to more pronounced magnetostriction effects. aps.org The coordination geometry plays a critical role; for instance, a rigorously linear coordination of Co²⁺ can result in a very strong enhancement of spin-orbital coupling. nih.gov
Manganese(II) Ion: The Mn²⁺ ion has a 3d⁵ electronic configuration, which corresponds to a half-filled d-shell. According to Hund's rules, this configuration results in a high-spin state with a total orbital angular momentum (L) of zero. Consequently, the spin-orbit coupling effects in Mn²⁺ compounds are generally weak, and the magnetic behavior is more isotropic compared to Co²⁺. quora.comnih.gov
| Compound | Magnetic Ion | Primary Anisotropy Source | Calculated Anisotropy Energy |
|---|---|---|---|
| Cobalt(II) Bromide | Co²⁺ (3d⁷) | Strong Spin-Orbit Coupling | Data not specified in results |
| Manganese(II) Bromide | Mn²⁺ (3d⁵) | Weak; Dipolar Interactions | 11.7 µeV/Mn (bulk) |
Magnetic ordering arises from exchange interactions, which couple the magnetic moments of neighboring ions. In transition metal halides, two primary mechanisms are at play:
Direct Exchange: This involves the direct overlap of electron orbitals on adjacent metal cations. This type of interaction is highly dependent on the distance between the metal ions and is generally very weak in halides where the cations are separated by larger bromide anions.
Superexchange: This is the dominant interaction mechanism in most insulating magnetic materials, including transition metal halides. wikipedia.org It is an indirect coupling between non-adjacent magnetic ions that is mediated by a non-magnetic anion, in this case, the bromide ion (Br⁻). wikipedia.orgaps.org The interaction involves the overlap of the d-orbitals of the metal cations with the p-orbitals of the intervening bromide ligand. nih.gov
The strength and sign (ferromagnetic or antiferromagnetic) of the superexchange interaction are highly sensitive to the geometry of the M-Br-M bond angle and the M-Br bond distance. researchgate.net According to the Goodenough-Kanamori rules, a 180° M-Br-M angle often leads to strong antiferromagnetic coupling, while a 90° angle typically results in a weaker, often ferromagnetic, interaction. wikipedia.org
Introducing mixed cations (Co²⁺ and Mn²⁺) into the bromide lattice is a key strategy for tuning magnetic properties. researchgate.net The presence of two different magnetic species leads to several important consequences:
Competing Interactions: As discussed, the individual parent compounds, MnBr₂ and CoBr₂, exhibit different magnetic orders (antiferromagnetic and ferromagnetic, respectively). acs.orgaps.org In the mixed compound, the Mn-Mn antiferromagnetic, Co-Co ferromagnetic, and the additional Co-Mn interactions compete, which can lead to complex magnetic structures such as canted antiferromagnetism or ferrimagnetism.
Magnetic Frustration: The crystal lattice geometry can prevent the simultaneous satisfaction of all exchange interactions. For example, if the arrangement of Co²⁺ and Mn²⁺ ions on the lattice leads to triangular motifs with antiferromagnetic interactions, magnetic frustration can occur, potentially leading to non-collinear spin arrangements or spin glass behavior.
Tunable Properties: The ability to vary the ratio of Co to Mn allows for the systematic tuning of the material's magnetic properties. acs.org Altering the chemical composition can shift the magnetic transition temperatures, change the nature of the magnetic ordering, and modify the coercive field and saturation magnetization. acs.org Research on other mixed-cation systems has shown that when parent compounds have different magnetic behaviors, the resulting mixed material may not exhibit long-range magnetic ordering at all, or it may adopt a completely new magnetic structure. aps.org
Magnetic Ordering and Phase Transitions
The collective behavior of spins in Cobalt(2+) manganese(2+) bromide (1/1/4) is a composite of the tendencies inherited from its constituent components, manganese bromide and cobalt bromide. This leads to distinct magnetic ordering phenomena and temperature- or field-induced phase transitions. aps.orgnih.gov
Manganese(II) bromide (MnBr₂) serves as a prototypical example of antiferromagnetism in transition metal halides. In an antiferromagnetic material, the magnetic moments of adjacent atoms align in an antiparallel fashion, resulting in a net magnetic moment of zero in the bulk material. quora.com
Magnetic Structure: Neutron diffraction experiments have confirmed the antiferromagnetic arrangement of the MnBr₂ monolayer. nih.govacs.org The intrinsic magnetism originates from the five unpaired electrons in the 3d orbital of the manganese atoms. acs.orgacs.org Simulations have shown that the antiferromagnetic (AFM) configuration is energetically more stable than the ferromagnetic (FM) configuration. acs.orgacs.org
Stability and Properties: The Mn²⁺ ion in MnBr₂ exhibits a magnetic moment of 5.0 µB, while the bromide ion shows no magnetism. nih.gov The material behaves as a magnetic semiconductor. nih.govacs.org The AFM ordering in MnBr₂ is robust, and inducing defects such as Mn vacancies can be a strategy to alter this ordering and achieve ferromagnetism. nih.govresearchgate.net
| Property | Value/Description |
|---|---|
| Magnetic Ordering | Antiferromagnetic (AFM) |
| Magnetic Ion | Mn²⁺ (3d⁵) |
| Calculated Magnetic Moment | 5.0 µB per Mn atom |
| Energetic Stability | AFM configuration is more stable than FM |
| Electronic Property | Magnetic Semiconductor |
In contrast to the antiferromagnetism of MnBr₂, studies on two-dimensional cobalt(II) bromide (CoBr₂) have revealed the emergence of ferromagnetism. Ferromagnetism is a phenomenon where the magnetic moments of atoms align in a parallel direction, leading to a strong net magnetic moment. youtube.com
Magnetic Structure: Theoretical and computational studies indicate that monolayer CoBr₂ is a thermodynamically stable ferromagnet. aps.orgelsevierpure.comresearchgate.net The ferromagnetic ground state is stabilized by compressive strain, while tensile strain can induce a phase transition to an antiferromagnetic state. aps.org
Transition Temperature (Curie Temperature): The temperature at which a material loses its ferromagnetic properties is known as the Curie temperature (T_C). For 2D CoBr₂, the T_C has been estimated to be around 100 K through methods including density-functional theory and dynamical mean-field theory. aps.orgelsevierpure.com Another study predicted a lower Curie temperature of 24 K. aps.org
Role of Electronic Correlations: The emergence of ferromagnetism in CoBr₂ is strongly linked to electronic correlations among the d-orbitals of the cobalt ions. elsevierpure.comresearchgate.net The system is described as being close to a Mott metal-to-insulator transition, a condition known to be favorable for strong magnetism. aps.orgelsevierpure.com
In the mixed CoMnBr₄ compound, these ferromagnetic Co-Co interactions compete with the antiferromagnetic Mn-Mn interactions, creating a complex magnetic phase diagram where the dominant magnetic order depends on temperature, external magnetic field, and the specific arrangement of Co²⁺ and Mn²⁺ ions in the crystal lattice.
Investigation of Complex Magnetic Structures in Cobalt(2+) Manganese(2+) Bromide (1/1/4)
The presence of two distinct transition metal ions, Co²⁺ (3d⁷ configuration) and Mn²⁺ (3d⁵ configuration), within the same crystal lattice of Cobalt(2+) manganese(2+) bromide (1/1/4) is expected to result in complex magnetic structures. The differing spin states and magnetic anisotropies of the cobalt and manganese ions can lead to competing magnetic interactions. This competition can frustrate the system, preventing the establishment of a simple collinear ferromagnetic or antiferromagnetic order.
In such mixed-halide materials, the magnetic ground state could adopt a variety of complex configurations. eurekalert.org These may include non-collinear arrangements like helimagnetism, where the direction of magnetic moments rotates progressively from one site to the next. mdpi.com Alternatively, the magnetic moments might form ferromagnetic stripes within layers that are coupled antiferromagnetically to adjacent stripes. mdpi.com The specific nature of the magnetic structure is highly dependent on the crystal structure and the relative strengths of the various magnetic exchange interactions (Co-Co, Mn-Mn, and Co-Mn). In materials with triangular or honeycomb arrangements of magnetic ions, geometrical frustration can be a significant factor, potentially leading to spin-liquid or spin-glass states. osti.gov The investigation of these intricate spin arrangements necessitates advanced characterization techniques capable of probing the microscopic magnetic order.
Temperature-Dependent Magnetic Behavior of Cobalt(II) Manganese(II) Bromide
The magnetic properties of Cobalt(II) Manganese(II) Bromide are highly sensitive to temperature variations. At sufficiently high temperatures, thermal energy overcomes the magnetic exchange interactions, leading to a paramagnetic state. In this regime, the magnetic moments of the Co²⁺ and Mn²⁺ ions are randomly oriented, and the material exhibits a positive magnetic susceptibility that follows the Curie-Weiss law.
As the temperature is lowered, the influence of magnetic exchange interactions becomes more pronounced, leading to the development of magnetic correlations. A transition to a long-range ordered state is expected at a critical temperature, which could be a Néel temperature (T_N) for an antiferromagnetic ordering or a Curie temperature (T_C) for a ferromagnetic ordering. mdpi.com In mixed-metal systems, it is also possible to observe multiple magnetic transitions as different sublattices (e.g., the Co²⁺ and Mn²⁺ sublattices) order at different temperatures or as the nature of the magnetic ordering changes. The temperature-dependent magnetic susceptibility curve for such compounds often shows a broad hump, which is characteristic of low-dimensional magnetic systems, before a sharp feature indicates the onset of long-range magnetic order. researchgate.net The presence of magnetic frustration can also lead to spin-glass-like behavior, characterized by a cusp in the zero-field-cooled magnetization at a freezing temperature. mdpi.com
Theoretical and Experimental Probes of Magnetic Properties
Heisenberg Hamiltonian Models for Magnetic Interactions in Multimetal Clusters
To theoretically understand the magnetic interactions in multimetal systems like Cobalt(2+) manganese(2+) bromide (1/1/4), the Heisenberg model is frequently employed. arxiv.orgwikipedia.org This model provides a quantum mechanical description of the exchange interaction between magnetic spins. The Hamiltonian is typically expressed as:
H = - Σ J_ij * S_i · S_j
where J_ij is the exchange coupling constant between spins S_i and S_j on sites i and j.
In the case of a bimetallic compound, the model must account for three distinct types of interactions:
J_CoCo : The exchange interaction between neighboring Cobalt(II) ions.
J_MnMn : The exchange interaction between neighboring Manganese(II) ions.
J_CoMn : The exchange interaction between neighboring Cobalt(II) and Manganese(II) ions.
The sign of the exchange constant J determines the nature of the interaction: a positive J indicates ferromagnetic coupling (favoring parallel alignment of spins), while a negative J signifies antiferromagnetic coupling (favoring anti-parallel alignment). The magnitude of J reflects the strength of the interaction. By fitting experimental data, such as magnetic susceptibility measurements, to the predictions of the Heisenberg model, it is possible to estimate the values of these exchange parameters, providing fundamental insight into the magnetic behavior of the material. unican.es
Magnetic Susceptibility Measurements of Cobalt(II) Manganese(II) Bromide
Magnetic susceptibility measurements are a fundamental experimental technique for characterizing the magnetic properties of materials. libretexts.org These measurements probe the response of a material to an applied magnetic field as a function of temperature. For Cobalt(II) Manganese(II) Bromide, this would involve placing a sample in a magnetometer and measuring its magnetization under a constant applied magnetic field while varying the temperature.
The molar magnetic susceptibility (χ_m) is a key parameter derived from these measurements. At room temperature, the paramagnetic compounds CoBr₂ and MnBr₂ exhibit positive molar magnetic susceptibilities. fizika.si The data is often presented as a plot of the product of molar susceptibility and temperature (χ_mT) versus temperature (T).
High-Temperature Region : At high temperatures, where the material is paramagnetic, the χ_mT value is expected to be relatively constant, approaching the spin-only value for the non-interacting Co²⁺ and Mn²⁺ ions. The spin-only magnetic moment can be calculated, but for Co²⁺, a significant orbital contribution often leads to higher experimental values. neliti.comnih.gov
Low-Temperature Region : As the temperature decreases, deviations from this constant value indicate the presence of magnetic interactions.
A decrease in χ_mT upon cooling is indicative of dominant antiferromagnetic interactions between the magnetic ions. rsc.org
An increase in χ_mT suggests dominant ferromagnetic interactions. rsc.org
The Curie-Weiss law, χ = C / (T - θ), is often used to fit the high-temperature data. The Weiss constant (θ) provides information about the net strength and nature of the magnetic interactions, with a negative θ suggesting antiferromagnetic coupling and a positive θ indicating ferromagnetic coupling.
Below is an interactive table summarizing the expected magnetic susceptibility behavior.
| Temperature Range | Expected Behavior of χ_mT | Dominant Interactions |
| High Temperature | Approximately constant | Paramagnetic (weak interactions) |
| Low Temperature | Decreasing | Antiferromagnetic |
| Low Temperature | Increasing | Ferromagnetic |
Neutron Diffraction for Magnetic Structure Determination in Mixed Bromides
While magnetic susceptibility measurements provide information about the bulk magnetic behavior, neutron diffraction is an indispensable tool for determining the microscopic magnetic structure of crystalline materials like mixed metal bromides. researchgate.netresearchgate.net Neutrons possess a magnetic moment, which allows them to scatter from the ordered magnetic moments of atoms in a crystal. researchgate.net
In a neutron diffraction experiment, a beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles.
Above the ordering temperature (T > T_N or T_C) : The scattering pattern is determined by the crystal structure, resulting in nuclear Bragg peaks.
Below the ordering temperature (T < T_N or T_C) : If long-range magnetic order develops, the magnetic moments of the Co²⁺ and Mn²⁺ ions align in a periodic manner. This magnetic periodicity gives rise to additional magnetic Bragg peaks in the diffraction pattern. osti.gov
By analyzing the positions and intensities of these magnetic peaks, the magnetic structure can be determined in detail. researchgate.netaps.org This includes the size and orientation of the magnetic moments on the cobalt and manganese sites and the propagation vector that describes the magnetic periodicity. researchgate.net This technique can distinguish between simple ferromagnetic or antiferromagnetic structures and more complex non-collinear arrangements, such as helical or canted spin structures, which are plausible in mixed-metal systems. mdpi.comosti.gov
Magnetization Studies and Field-Induced Transitions in Layered Magnetic Materials
Magnetization studies, where the magnetization (M) is measured as a function of an applied magnetic field (H) at a constant low temperature, provide crucial information about the magnetic anisotropy and can reveal field-induced magnetic phase transitions. tdl.orgaps.orgarxiv.org Layered magnetic materials, including many transition metal halides, are particularly known for exhibiting such phenomena. mdpi.com
For a material like Cobalt(2+) manganese(2+) bromide (1/1/4) with potential antiferromagnetic interactions, the M vs. H curve at a temperature below T_N would initially show a linear increase in magnetization with the applied field. However, as the field strength increases, it can overcome the antiferromagnetic coupling, leading to one or more phase transitions:
Spin-Flop Transition : In an anisotropic antiferromagnet, if the field is applied along the easy axis of magnetization, at a critical field, the spins may abruptly reorient to a configuration where they are nearly perpendicular to the field.
Metamagnetic Transition : In some layered materials, the intra-layer coupling is ferromagnetic, while the inter-layer coupling is weakly antiferromagnetic. mdpi.com Applying a magnetic field can overcome the weak inter-layer coupling, causing a sharp, step-like transition to a state where all layers are ferromagnetically aligned. mdpi.com
These transitions are often first-order and can be accompanied by magnetic hysteresis. The critical fields at which these transitions occur provide a measure of the strength of the magnetic exchange interactions and the magnetic anisotropy within the material. The saturation magnetization value reached at high fields is determined by the sum of the magnetic moments of the Co²⁺ and Mn²⁺ ions.
The table below illustrates the expected field-induced behaviors in a layered antiferromagnet.
| Applied Field Strength | Magnetization Behavior | Phenomenon |
| Low Field | Linear increase of M with H | Canted Antiferromagnetic State |
| Critical Field (H_c) | Abrupt jump in M | Spin-Flop or Metamagnetic Transition |
| High Field | Saturation of M | Field-Induced Ferromagnetic State |
Computational Prediction of Magnetic Moments and Anisotropy in Cobalt(II) Manganese(II) Bromide
The prediction of magnetic properties in materials such as Cobalt(II) Manganese(II) Bromide, CoMnBr₄, through computational methods has become a cornerstone of modern materials science. uspex-team.org These theoretical investigations provide profound insights into the intrinsic magnetic behaviors at the atomic level, guiding experimental efforts and accelerating the discovery of novel magnetic materials. The primary tool for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netcnr.it
Theoretical Framework
At its core, predicting the magnetic properties of CoMnBr₄ involves solving the quantum mechanical equations that describe the behavior of electrons within the crystal lattice. DFT simplifies this complex problem by focusing on the electron density rather than the many-electron wavefunction. magnetism.eu For magnetic materials, a spin-polarized version of DFT is employed, which treats spin-up and spin-down electrons separately, allowing for the calculation of net magnetic moments. researchgate.net
A crucial element in determining magnetic anisotropy is the inclusion of spin-orbit coupling (SOC) effects. magnetism.euresearchgate.net SOC is a relativistic interaction between an electron's spin and its orbital motion around the nucleus. medcraveonline.comnist.gov This interaction links the orientation of the magnetic moments to the crystal structure, giving rise to magnetocrystalline anisotropy—the material's preference for its magnetization to align along specific crystallographic directions (easy axes). magnetism.euaps.org
Methodology for Prediction
The computational prediction of magnetic moments and anisotropy in CoMnBr₄ would typically follow these steps:
Structural Optimization: The first step involves determining the most stable crystal structure of CoMnBr₄. This is achieved by calculating the total energy for various atomic arrangements and lattice parameters and finding the configuration with the minimum energy.
Spin-Polarized DFT Calculations: Using the optimized crystal structure, a spin-polarized DFT calculation is performed. This calculation determines the ground-state electronic structure and the distribution of spin-up and spin-down electrons. From this, the local magnetic moments on the cobalt (Co²⁺) and manganese (Mn²⁺) ions, as well as the total magnetic moment per formula unit, can be extracted. nih.gov
Inclusion of Spin-Orbit Coupling: To investigate magnetic anisotropy, SOC is included in the calculations. researchgate.net The total energy of the system is calculated for different orientations of the magnetization with respect to the crystallographic axes. aps.org
Determination of Magnetic Anisotropy Energy (MAE): The MAE is the energy difference between magnetizing the material along a hard axis and an easy axis. aps.org By calculating the total energy for various magnetization directions, the energy landscape can be mapped out, revealing the easy and hard magnetization axes and the magnitude of the MAE. aps.orgosti.gov
Predicted Magnetic Properties
Computational studies would provide precise values for the magnetic moments on each ion. For instance, in a hypothetical scenario, the magnetic moment of Co²⁺ might be predicted to be around 3 µB (Bohr magnetons), while that of Mn²⁺ could be around 5 µB, reflecting their respective electron configurations.
The magnetic anisotropy would arise from the spin-orbit coupling, which is generally stronger for cobalt than for manganese. The calculations would quantify this anisotropy, providing a value for the MAE, typically in the range of meV per formula unit. This value indicates the energy barrier that must be overcome to rotate the magnetization away from the easy axis.
Illustrative Data Table
The following interactive table represents the type of data that would be generated from a comprehensive computational study of CoMnBr₄. Note: The values presented here are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.
| Predicted Parameter | Ion | Value | Unit |
| Magnetic Moment | Co²⁺ | ~3.0 | µB |
| Magnetic Moment | Mn²⁺ | ~5.0 | µB |
| Total Magnetic Moment | Per Formula Unit | Varies | µB |
| Magnetic Anisotropy Energy (MAE) | - | Varies | meV/f.u. |
| Easy Magnetization Axis | - | e.g., arxiv.org | - |
µB: Bohr magneton
meV/f.u.: millielectronvolts per formula unit
The total magnetic moment and MAE would depend on the specific magnetic ordering (ferromagnetic vs. antiferromagnetic coupling) and the crystal structure.
Advanced Research Directions and Future Prospects for Cobalt 2+ Manganese 2+ Bromide 1/1/4
Exploration of Low-Dimensionality and Exfoliation Techniques for Cobalt(II) Manganese(II) Bromide Systems
The discovery of magnetism in two-dimensional (2D) materials has opened a new frontier in condensed matter physics and materials science. aip.orgarxiv.org The prospect of creating atomically thin layers of CoMnBr₄ is a compelling research direction, as reducing the dimensionality of magnetic materials can unveil exotic physical phenomena not observable in their bulk counterparts. aip.org
The synthesis of monolayer and few-layer CoMnBr₄, while yet to be experimentally realized, could potentially be achieved through techniques analogous to those used for other 2D van der Waals materials. Mechanical exfoliation, a common top-down approach, could be employed if a bulk layered crystal structure of CoMnBr₄ can be synthesized. Alternatively, bottom-up synthesis methods such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE) may offer more precise control over layer thickness and large-area growth.
Once synthesized, a comprehensive characterization would be crucial to understand the structural, electronic, and magnetic properties of these 2D systems. nih.gov A suite of advanced characterization techniques would be necessary to fully elucidate the properties of these novel 2D materials.
Atomic Force Microscopy (AFM) would be essential for confirming the thickness of the exfoliated or grown flakes, verifying the presence of monolayer or few-layer structures.
Raman Spectroscopy could serve as a non-destructive tool to determine the layer count and probe the vibrational modes of the material, which are sensitive to crystal structure and defects. patsnap.com
X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) would be used to confirm the elemental composition and stoichiometry of the thin layers. researchgate.net
Spin-Polarized Scanning Tunneling Microscopy (SP-STM) and Magnetic Force Microscopy (MFM) would be vital for imaging the magnetic domain structure and determining the nature of magnetic ordering (ferromagnetic, antiferromagnetic, etc.) at the nanoscale. aip.org
Magneto-Optical Kerr Effect (MOKE) measurements could provide macroscopic information about the magnetic hysteresis and coercive fields of the material. aip.org
| Technique | Purpose | Anticipated Information |
|---|---|---|
| Mechanical Exfoliation | Synthesis (Top-Down) | Isolation of single and few-layer flakes from a bulk crystal. |
| Chemical Vapor Deposition (CVD) | Synthesis (Bottom-Up) | Large-area, controlled growth of monolayer and few-layer films. |
| Atomic Force Microscopy (AFM) | Structural Characterization | Layer thickness, surface morphology, and flake topography. spectroscopyonline.com |
| Raman Spectroscopy | Structural & Electronic Characterization | Vibrational modes, layer count, strain, and defect identification. patsnap.com |
| Magnetic Force Microscopy (MFM) | Magnetic Characterization | Imaging of magnetic domains and their response to external fields. |
The properties of 2D materials are highly sensitive to their environment, particularly the underlying substrate. aip.org The interaction between a 2D CoMnBr₄ layer and its substrate could profoundly influence its magnetic anisotropy, transition temperature, and electronic band structure. This phenomenon, known as the magnetic proximity effect, arises from the interfacial exchange interaction and spin-orbital coupling between the 2D material and the substrate. researchgate.net For instance, placing 2D CoMnBr₄ on a substrate with strong spin-orbit coupling could enhance its magnetic anisotropy, which is crucial for stabilizing long-range magnetic order in two dimensions. aip.org Conversely, charge transfer from semiconducting substrates could dope (B7801613) the 2D layer, altering its carrier concentration and potentially tuning the magnetic exchange coupling. aip.org Investigating these interfacial effects is a critical research direction for integrating 2D CoMnBr₄ into functional devices.
Rational Design of Cobalt(II) Manganese(II) Bromide with Tunable Electronic and Magnetic Properties
A key advantage of mixed-metal compounds is the ability to tune their properties through compositional and structural modifications. The rational design of CoMnBr₄ systems offers a pathway to tailor their electronic and magnetic characteristics for specific applications.
Further tuning can be achieved by external stimuli. Applying mechanical strain, for example, can modify the lattice parameters, thereby altering the orbital overlap between the metal and ligand atoms and influencing the magnetic anisotropy and exchange energies. aip.org Similarly, the application of an electric field (gating) could modulate the carrier density, which has been shown to be an effective method for controlling magnetism in other 2D magnetic materials. arxiv.org Halide engineering, where bromide is partially substituted with other halides like chloride or iodide, can also be a powerful tool to fine-tune the electronic and optical properties by modifying the crystal field environment and the strength of spin-orbit coupling. researchgate.netacs.org
| Parameter | Mechanism | Potential Effect |
|---|---|---|
| Co:Mn Stoichiometry | Altering the balance of magnetic moments and exchange pathways. mdpi.com | Modification of saturation magnetization, coercivity, and magnetic ordering temperature. |
| Mechanical Strain | Modification of interatomic distances and orbital overlap. aip.org | Tuning of magnetic anisotropy and exchange interaction strength. |
| Electric Field Gating | Modulation of carrier density and band filling. arxiv.org | Switching of magnetic states; control over Curie/Néel temperature. |
| Halide Substitution (e.g., Br with Cl/I) | Changing the ligand field and spin-orbit coupling strength. acs.org | Adjustment of band gap, optical properties, and magnetic anisotropy. |
Integration of Cobalt(II) Manganese(II) Bromide in Novel Hybrid and Heterostructured Materials
The creation of hybrid materials and heterostructures offers a route to combine the properties of CoMnBr₄ with those of other materials, leading to novel functionalities. Organic-inorganic hybrid materials, formed by incorporating organic cations into the crystal lattice, have shown great promise in tuning structural dimensionality and optoelectronic properties in related metal-halide systems. acs.orgmdpi.comnih.gov For CoMnBr₄, this approach could lead to new materials with tailored photoluminescence and magnetic responses. nih.gov
Furthermore, the assembly of van der Waals heterostructures, where 2D CoMnBr₄ is stacked with other 2D materials like graphene or transition metal dichalcogenides (TMDs), is a particularly exciting prospect. researchgate.net In such a heterostructure, CoMnBr₄ could induce magnetism in a non-magnetic material like graphene through proximity effects or participate in spin-dependent charge transfer with a semiconducting TMD. researchgate.net These heterostructures form the building blocks for advanced spintronic devices, where the magnetic layers of CoMnBr₄ could act as spin injectors, detectors, or part of a spin valve. researchgate.netacs.org
Computational Predictions and Materials Informatics for Cobalt(II) Manganese(II) Bromide Analogs and Derivatives
Computational methods, particularly density functional theory (DFT), are indispensable tools for predicting the properties of new materials before their experimental synthesis. researchgate.net For CoMnBr₄ and its derivatives, DFT calculations can be used to predict their structural stability, electronic band structures, and magnetic ground states. aps.org Such calculations can guide experimental efforts by identifying the most promising compositions and structures. For example, first-principles calculations could predict how doping with different transition metals or substituting bromide with other halides would affect the magnetic ordering and electronic properties.
Beyond DFT, the emerging field of materials informatics, which combines materials science with machine learning and artificial intelligence, offers a powerful approach for accelerating the discovery of new materials. researchgate.netwhiterose.ac.ukaip.org By training machine learning models on existing databases of magnetic materials, it may be possible to predict new CoMnBr₄-based compositions with desirable properties, such as high Curie temperatures or specific magnetic anisotropies. qmul.ac.ukbohrium.com This data-driven approach can efficiently screen vast compositional spaces, significantly reducing the time and cost associated with traditional trial-and-error experimental discovery.
Potential for Spintronic and Magneto-Optical Applications Based on Cobalt(2+) Manganese(2+) Bromide (1/1/4)
The potential tunable magnetic properties of CoMnBr₄, especially in its hypothetical 2D form, make it a compelling candidate for future spintronic and magneto-optical applications. rsc.org Spintronics, or spin electronics, utilizes the spin of the electron in addition to its charge, promising devices with higher data processing speeds, lower energy consumption, and non-volatility. mit.edu
If 2D CoMnBr₄ can be realized as a ferromagnetic semiconductor, it could be integrated into various spintronic devices:
Spin-Filter Tunnel Junctions: A thin layer of CoMnBr₄ could act as a barrier in a magnetic tunnel junction (MTJ), allowing the passage of electrons with a specific spin orientation while blocking others, leading to a large tunneling magnetoresistance (TMR) effect. acs.org
Spin-Orbit Torque (SOT) Devices: In heterostructures with materials exhibiting strong spin-orbit coupling, the magnetization of a CoMnBr₄ layer could be efficiently switched by an in-plane current, forming the basis for next-generation magnetic random-access memory (MRAM). nih.gov
Spin Transistors: The ability to control the magnetism of CoMnBr₄ via an electric field could enable the development of spin-based transistors, where the spin-polarized current is modulated by a gate voltage.
In the realm of magneto-optics, the interaction between light and the magnetic state of CoMnBr₄ could be exploited. The material's optical properties, such as its Faraday and Kerr rotations, would be dependent on its magnetization. This could be utilized in applications like optical isolators, magnetic field sensors, and high-density magneto-optical data storage.
Q & A
Q. How to design a study investigating the compound’s catalytic activity in redox reactions?
- Methodological Answer : Test its efficacy in model reactions like alkane bromination or alcohol oxidation. Use in-situ FTIR to monitor intermediate species (e.g., bromine radicals). Compare turnover frequencies (TOF) with monometallic controls (CoBr₂ or MnBr₂) to isolate synergistic effects. Kinetic studies (variable temperature, concentration) reveal rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
